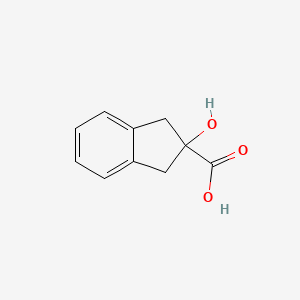

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

CAS No.: 13193-24-3

Cat. No.: VC6324200

Molecular Formula: C10H10O3

Molecular Weight: 178.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13193-24-3 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.187 |

| IUPAC Name | 2-hydroxy-1,3-dihydroindene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H10O3/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H,11,12) |

| Standard InChI Key | QXZHLYGZXSVTGM-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2CC1(C(=O)O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a bicyclic indene core (a fused benzene and cyclopentene ring) with a hydroxyl (-OH) and carboxylic acid (-COOH) group at the 2-position. This arrangement creates a rigid, planar structure that influences its physicochemical behavior. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | |

| SMILES | C1C2=CC=CC=C2CC1(C(=O)O)O | |

| InChIKey | QXZHLYGZXSVTGM-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 136.6 ([M+H]+), 137.0 ([M-H]-) |

The hydroxyl and carboxylic acid groups enable hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets.

Spectroscopic and Analytical Profiling

Collision cross-section (CCS) values derived from ion mobility spectrometry provide insights into its gas-phase conformation. For instance, the [M+H]+ adduct exhibits a CCS of 136.6 Ų, while the [M-H]- adduct measures 137.0 Ų . These metrics aid in mass spectrometry-based identification in complex matrices.

Synthetic Methodologies

Reported Synthetic Routes

While direct synthesis protocols for 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid remain underexplored, analogous indene derivatives are synthesized via:

-

Perkin-type Condensations: Utilized for introducing carboxylic acid groups to aromatic systems.

-

Knoevenagel Reactions: Employed to form α,β-unsaturated carbonyl intermediates, which can undergo cyclization to generate the indene core.

A hypothetical synthesis could involve the condensation of o-phthalaldehyde with malonic acid under acidic conditions, followed by cyclization and oxidation steps.

Industrial Production Considerations

Scalable synthesis would require optimizing reaction parameters (e.g., temperature, catalysts) to enhance yield and purity. Continuous flow reactors and heterogeneous catalysts may mitigate byproduct formation.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves and lab coat |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Employ fume hood ventilation |

Handling requires personal protective equipment (PPE) and adherence to chemical hygiene plans.

Pharmacological and Industrial Applications

Material Science Applications

The rigid indene core and functional groups make it a candidate for:

-

Coordination Polymers: Carboxylic acids often serve as ligands in metal-organic frameworks (MOFs).

-

Polymer Additives: Enhances thermal stability in polyesters and epoxies.

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Differences | Bioactivity Highlights |

|---|---|---|

| 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid | Chlorine substituent, keto group | Higher metabolic stability |

| 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid | Bromine at C4 | 97% purity (CAS 209224-95-3) |

| 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | Hydroxyl and carboxylic acid groups | Potential kinase inhibition |

The hydroxyl and carboxylic acid groups in the target compound may enhance solubility compared to halogenated analogs.

Future Research Directions

-

Synthetic Optimization: Develop efficient, scalable routes using green chemistry principles.

-

Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity in vitro.

-

Computational Studies: Molecular docking to predict target affinity (e.g., EGFR, COX-2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume